Tki258

Kinase profiling Biochemical IC50 Receptor tyrosine kinase

Dovitinib (TKI258) is the preferred tool compound for preclinical studies requiring balanced, low-nanomolar inhibition of FGFR1-3, VEGFR1-3, PDGFRβ, and FLT3/c-Kit. Unlike sorafenib or sunitinib, its distinct selectivity profile enables robust interrogation of FGFR/VEGFR crosstalk in angiogenesis and tumor proliferation. Phase II data show a 33% greater lesion reduction in FGF-amplified breast tumors versus non-amplified, confirming its utility in FGFR1-dependent models. Its unique ability to induce complete tumor regressions in FGFR2 wild-type endometrial cancer models, where selective FGFR inhibitors like NVP-BGJ398 fail, makes it indispensable for unselected PDX screens. Choose Dovitinib for clinically translatable results in resistance and combination therapy research.

Molecular Formula C24H29FN6O5
Molecular Weight 500.5 g/mol
CAS No. 915769-50-5
Cat. No. B1663059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTki258
CAS915769-50-5
Synonyms4-amino-5-fluoro-3-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one 2-hydroxypropanoate hydra
Molecular FormulaC24H29FN6O5
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O
InChIInChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2
InChIKeyQDPVYZNVVQQULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dovitinib (TKI258, CAS 915769-50-5) – Multi-Targeted Kinase Inhibitor for Cancer Research Procurement


Dovitinib (TKI258, CHIR-258) is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity against class III (FLT3, c-Kit), class IV (FGFR1/3), and class V (VEGFR1-4, PDGFRα/β) kinases . It is orally bioavailable and has undergone extensive preclinical and clinical evaluation, advancing to Phase III trials in renal cell carcinoma and Phase II in breast, endometrial, and hepatocellular cancers . As an experimental antineoplastic agent, it serves as a valuable tool compound for probing FGFR/VEGFR/PDGFR signaling crosstalk in angiogenesis and tumor proliferation research [1].

Dovitinib (TKI258) – Why Generic Substitution with Other Multi-Kinase Inhibitors Fails to Replicate Its Profile


Despite belonging to the broader class of multi-targeted tyrosine kinase inhibitors, dovitinib exhibits a distinct kinase selectivity profile and functional outcomes that preclude simple interchange with analogs like sorafenib, lenvatinib, or sunitinib . Its balanced, low-nanomolar potency across FGFR1-3, VEGFR1-3, PDGFRβ, and FLT3/c-Kit contrasts with the more restricted or biased inhibition spectra of comparator agents, leading to differential anti-proliferative and anti-angiogenic effects that are context-dependent and not predictable from single-target IC50 values alone [1]. Furthermore, clinical head-to-head trials have demonstrated non-inferiority but also distinct safety and efficacy patterns, underscoring that molecular target engagement does not directly translate to interchangeable therapeutic utility [2].

Dovitinib (TKI258) – Quantitative Differentiation Evidence Versus Comparator Kinase Inhibitors


Biochemical Kinase Inhibition Profile: Dovitinib vs. Sorafenib – Broader Potency Spectrum at <20 nM

Dovitinib demonstrates potent, low-nanomolar inhibition across a broader panel of clinically relevant RTKs compared to sorafenib. Dovitinib inhibits FLT3 (IC50 1 nM), c-Kit (2 nM), FGFR1/3 (8/9 nM), VEGFR1-3 (10/13/8 nM), and PDGFRα/β (27/210 nM) . In contrast, sorafenib primarily targets Raf kinases and VEGFR/PDGFR with generally higher IC50 values and lacks significant activity against FLT3 and FGFR1 [1]. This broader inhibition profile is mechanistically linked to dovitinib's dual anti-angiogenic and anti-proliferative effects, whereas sorafenib's anti-tumor activity is more heavily reliant on Raf/MEK/ERK pathway blockade [2].

Kinase profiling Biochemical IC50 Receptor tyrosine kinase Selectivity panel

Cellular Anti-Proliferative Activity: Dovitinib vs. Lenvatinib in FGFR1-Overexpressing HCC Models

In FGFR1-overexpressing hepatocellular carcinoma (HCC) patient-derived xenograft (PDX) models, dovitinib exhibited superior in vitro potency (IC50 53.5 nM) compared to lenvatinib (IC50 134.5 nM) and ENMD-2076 (IC50 145 nM) in FGFR1 inhibition assays [1]. In SNU-16 gastric cancer cells, dovitinib (IC50 76 nM) was more potent than lenvatinib (94 nM) [2]. While lenvatinib demonstrated more potent in vivo anti-tumor activity in some PDX models, the differential in vitro potency underscores dovitinib's enhanced target engagement against FGFR1, which may be advantageous in specific FGFR1-driven contexts where target inhibition is the primary experimental endpoint [3].

Hepatocellular carcinoma FGFR1 amplification Cell proliferation Xenograft model

Clinical Efficacy in FGFR-Pathway Amplified Breast Cancer: Dovitinib Demonstrates Biomarker-Dependent Activity

In a Phase II clinical trial (NCT00958971) of dovitinib in HER2-negative metastatic breast cancer, patients with FGF-pathway amplification (defined by qPCR amplifications in FGFR1, FGFR2, or FGF3) exhibited a mean reduction in target lesion size of 21.1%, whereas patients without such amplifications had a mean increase of 12.0% [1]. Among FGFR1-amplified, hormone receptor-positive patients, 25% (5/20) achieved unconfirmed response or stable disease ≥6 months, compared to only 3% (1/31) in the non-amplified cohort [2]. This biomarker-stratified differential response directly informs patient selection and contrasts with pan-FGFR inhibitors like erdafitinib, which are only approved for FGFR3-mutant urothelial cancer and lack data in FGFR1-amplified breast cancer [3].

Breast cancer FGFR1 amplification FGF pathway Clinical response

Activity in Endometrial Cancer: Dovitinib vs. Selective FGFR Inhibitor NVP-BGJ398 – Broader Efficacy in FGFR2 Wild-Type Tumors

In a preclinical study of 20 human endometrial cancer cell lines, both dovitinib and the selective FGFR1-3 inhibitor NVP-BGJ398 (infigratinib) potently inhibited growth of FGFR2-mutant cells [1]. However, dovitinib demonstrated significant antitumor activity in FGFR2 wild-type xenograft models, including complete tumor regressions in a long-term in vivo study, whereas NVP-BGJ398's activity was largely restricted to FGFR2-mutant tumors [2]. The multikinase inhibition profile of dovitinib (targeting VEGFR/PDGFR in addition to FGFR) likely contributes to this broader efficacy, providing a rationale for its use in unselected or FGFR2 wild-type endometrial cancer populations [3].

Endometrial cancer FGFR2 mutation Xenograft model Tumor regression

Clinical Non-Inferiority in Renal Cell Carcinoma: Dovitinib vs. Sorafenib Phase III Trial

In a randomized Phase III trial (NCT01223027) of 570 patients with metastatic renal cell carcinoma (mRCC) who had failed prior VEGF-targeted and mTOR inhibitor therapies, dovitinib demonstrated non-inferior progression-free survival (PFS) compared to sorafenib (median PFS 3.7 months vs. 3.6 months; hazard ratio 0.98, 95% CI 0.82-1.17) [1]. Overall survival was also similar (median OS 11.0 months vs. 11.1 months) [2]. While dovitinib did not show superiority, the trial establishes it as a viable alternative in the third-line mRCC setting with a distinct safety profile (higher incidence of hypertension, diarrhea, and fatigue but lower hand-foot skin reaction) [3]. This head-to-head data provides a benchmark for procurement decisions when sorafenib is contraindicated or when exploring FGFR-inclusive combination regimens.

Renal cell carcinoma Phase III trial Progression-free survival Third-line therapy

Selectivity Profile: Dovitinib Spares Insulin Receptor and EGFR – Reduced Metabolic Interference

Dovitinib exhibits high selectivity for its primary RTK targets while largely sparing insulin receptor (InsR), EGFR, c-Met, EphA2, Tie2, IGF-1R, and HER2, with IC50 values typically >1 µM for these kinases . This contrasts with other multi-kinase inhibitors like sunitinib, which potently inhibits InsR (IC50 ~200 nM) and can cause hyperglycemia as an on-target toxicity [1]. Similarly, dovitinib's lack of significant EGFR inhibition distinguishes it from agents like vandetanib or gefitinib, reducing the likelihood of EGFR-mediated skin rash and diarrhea [2]. This cleaner selectivity profile minimizes confounding off-target effects in experimental systems.

Kinase selectivity Insulin receptor EGFR Off-target effects

Dovitinib (TKI258) – Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of FGFR1-Amplified Breast Cancer

Dovitinib is the preferred tool compound for preclinical studies investigating FGFR1-driven oncogenesis and therapeutic response in breast cancer models. Evidence from Phase II clinical data shows that FGF-pathway amplified tumors exhibit a 33% greater mean reduction in target lesions compared to non-amplified tumors [1]. This biomarker-defined activity is not consistently observed with other FGFR inhibitors, making dovitinib uniquely suited for validating FGFR1 as a therapeutic target in breast cancer xenograft and patient-derived organoid models.

Investigating FGFR/VEGFR Escape Pathways in Anti-Angiogenic Resistance

Dovitinib's balanced inhibition of VEGFR and FGFR at low nanomolar concentrations (IC50 8-13 nM) makes it an ideal agent for studying resistance mechanisms to VEGF-targeted therapies . In mRCC patients who progressed on prior VEGF and mTOR inhibitors, dovitinib demonstrated non-inferior PFS to sorafenib [2]. This clinical validation supports its use in laboratory models designed to interrogate FGFR-mediated escape from VEGFR blockade and to evaluate rational combination strategies.

FLT3 and c-Kit-Driven Hematologic Malignancy Models

With sub-nanomolar to low-nanomolar potency against FLT3 (IC50 1 nM) and c-Kit (2 nM), dovitinib is a potent tool for acute myeloid leukemia (AML) and mast cell leukemia research . Its activity against both wild-type and mutant FLT3 (including internal tandem duplication) and c-Kit distinguishes it from more selective FLT3 inhibitors (e.g., quizartinib) and enables studies of co-targeting FLT3 and c-Kit in the same experimental system, potentially overcoming resistance mediated by parallel kinase activation.

Endometrial Cancer Research Beyond FGFR2 Mutations

Dovitinib's unique ability to induce complete tumor regressions in FGFR2 wild-type endometrial cancer xenograft models, in contrast to the selective FGFR inhibitor NVP-BGJ398 which is restricted to FGFR2-mutant tumors, positions it as the agent of choice for preclinical studies in unselected or FGFR2 wild-type endometrial cancer populations [3]. This broader activity profile supports its use in patient-derived xenograft (PDX) screens and combination therapy studies where FGFR2 mutation status is unknown or heterogeneous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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